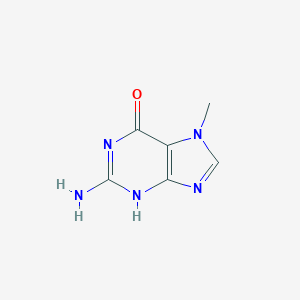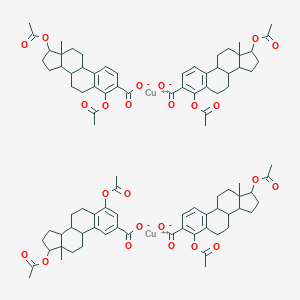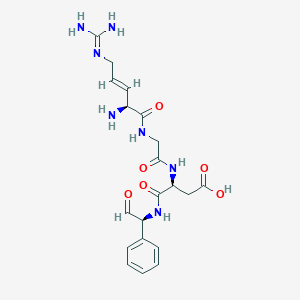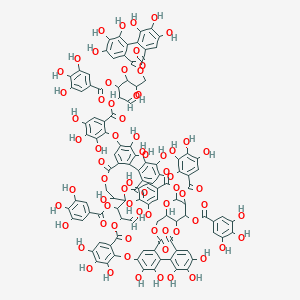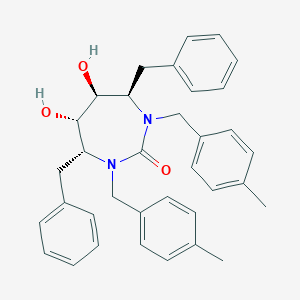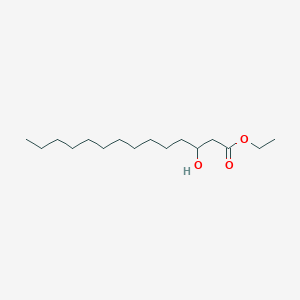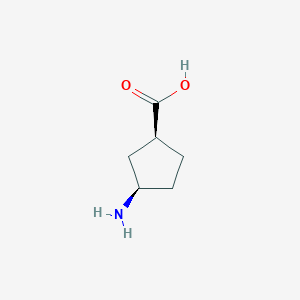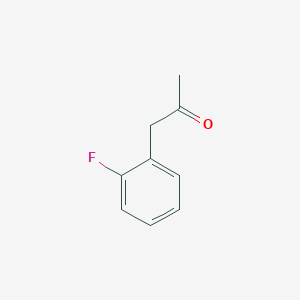
1-(2-Fluorophenyl)acetone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds often follows green protocols to ensure environmental safety and efficiency. For instance, a fluorinated α-aminonitrile compound was synthesized using such a protocol, which could be similar to the methods used for synthesizing 1-(2-Fluorophenyl)acetone . Additionally, the synthesis of 2-(4-fluorophenoxy) acetic acid involved refluxing starting materials with ethyl chloroacetate in acetone , a process that might be adapted for the synthesis of 1-(2-Fluorophenyl)acetone.
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of fluorinated compounds. For example, the crystal structure of a fluorinated pyrazoline was elucidated using X-ray diffraction, which could be comparable to the structural analysis that 1-(2-Fluorophenyl)acetone might undergo . Theoretical calculations, such as DFT, are also used to predict the geometry and stability of such molecules .
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be complex. The electrolytic reduction of fluorinated sulphones in acetonitrile, for example, involves cleavage of carbon-sulfur and carbon-fluorine bonds . This indicates that 1-(2-Fluorophenyl)acetone could undergo similar reactions under electrochemical conditions. The tautomeric equilibrium observed in functionalized 2-formylphenylboronic acids suggests that 1-(2-Fluorophenyl)acetone might also exhibit interesting tautomeric behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized using various spectroscopic techniques. The fluorogenic reagent mentioned in one study shows stability in both acidic and basic solutions, which could be relevant to the stability of 1-(2-Fluorophenyl)acetone. Theoretical studies, including the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) surfaces, provide insights into the kinetic stability and reactivity of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of New Thioureas : A study by Saeed et al. (2009) reported the synthesis of new thioureas using isomeric fluorobenzoyl chlorides, including 1-(2-fluorophenyl)acetone. These compounds showed antimicrobial activity.
Nonlinear Optical Applications : Raghavendra et al. (2017) synthesized a new organic material with potential nonlinear optical (NLO) applications using a derivative of 1-(2-fluorophenyl)acetone.
Catalytic Reactions : The study by Uraguchi and Terada (2004) demonstrated the use of 1-(2-fluorophenyl)acetone in catalyzing direct Mannich reactions, useful in synthesizing beta-aminoketones.
Analytical and Detection Applications
Acetone Vapor Detection : Zhang et al. (2022) developed a ratiometric solid sensor for detecting acetone vapor, highlighting the application of 1-(2-fluorophenyl)acetone in environmental monitoring. Link to study.
Fluorescence in Chemical Analysis : Aizawa et al. (2010) investigated a compound that showed increased fluorescence in water and acetone/water mixtures, demonstrating the relevance of 1-(2-fluorophenyl)acetone in fluorescence-based analytical methods. Study details.
Laser-Induced Fluorescence for Gaseous Flows : Research by Lozano, Yip, and Hanson (1992) explored acetone, a derivative of 1-(2-fluorophenyl)acetone, as a tracer for concentration measurements in gaseous flows using planar laser-induced fluorescence. Read more.
Chemical and Physical Properties
Complexation and Inclusion Compounds : Studies have explored the complexation and formation of inclusion compounds involving 1-(2-fluorophenyl)acetone, which are relevant for understanding its physical and chemical properties. For instance, Caira et al. (1997) and Ibragimov et al. (2001) conducted such studies.
Crystallography and Structural Analysis : The structural analysis and crystallography of compounds involving 1-(2-fluorophenyl)acetone have been studied to understand their crystal structures and potential applications. Link to relevant study.
Safety and Hazards
1-(2-Fluorophenyl)acetone is classified as a combustible liquid . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .
Wirkmechanismus
Target of Action
2-Fluorophenylacetone, also known as (2-Fluorophenyl)acetone or 1-(2-fluorophenyl)propan-2-one, is a chemical compound used in the synthesis of various pharmaceutical drugs It is known to be a precursor in the synthesis of amphetamines , suggesting that its targets could be related to the central nervous system.
Mode of Action
It is known that the compound can react with chlorosulfonyl isocyanate to yield 5-(2-fluorophenyl)-6-methyl-1,3-oxazine-2,4-(3h)-dione . This suggests that 2-Fluorophenylacetone may interact with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Given its use in the synthesis of antimalarial drugs , it may be involved in pathways related to the life cycle of malaria parasites.
Pharmacokinetics
Its physical properties such as boiling point (47 °c/005 mmHg), density (1077 g/mL at 25 °C), and solubility in methyl acetate (50 mg/ml) suggest that it may have good bioavailability .
Result of Action
Its role as a precursor in the synthesis of amphetamines and antimalarial drugs suggests that it may contribute to the therapeutic effects of these drugs.
Action Environment
Its storage temperature is recommended to be at room temperature in a sealed and dry environment , suggesting that moisture and temperature could affect its stability.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANVZEUCJHUPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182604 | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)acetone | |
CAS RN |
2836-82-0 | |
| Record name | 1-(2-Fluorophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorophenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SU83BW94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of introducing a 2-fluorophenylacetone moiety into pyrimidine derivatives?
A: Research suggests that incorporating a 2-fluorophenylacetone moiety at the C-6 position of pyrimidine derivatives can influence their antitumor activity. [] This is likely due to the fluorine atom's unique properties, such as its electronegativity and small size, which can affect the molecule's conformation, lipophilicity, and binding affinity to target proteins. Further studies exploring the structure-activity relationship are crucial to optimize the antitumor potential of these derivatives. []
Q2: How does the presence of unsaturation in the fluorophenylalkyl side chain impact the biological activity of pyrimidine derivatives?
A: Studies comparing the inhibitory effects of pyrimidine derivatives with saturated and unsaturated fluorophenylalkyl side chains revealed that compounds with unsaturated side chains, specifically those containing a double bond, exhibited greater inhibitory activity. [] Conformational analysis using Nuclear Overhauser Effect (NOE) enhancements indicated that the presence and position of the double bond in the side chain significantly influence the molecule's preferred conformation. These conformational preferences appear to play a crucial role in the observed differences in inhibitory activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



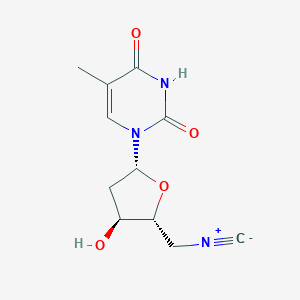

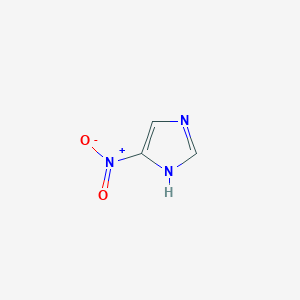
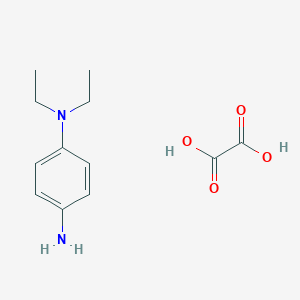
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
